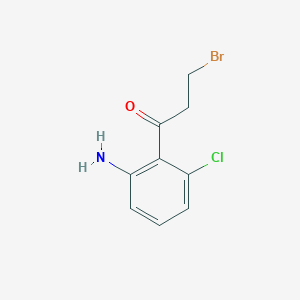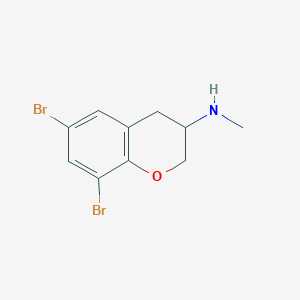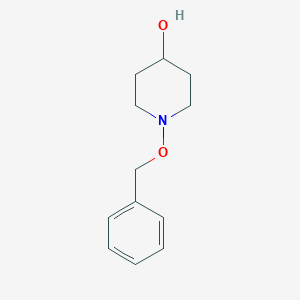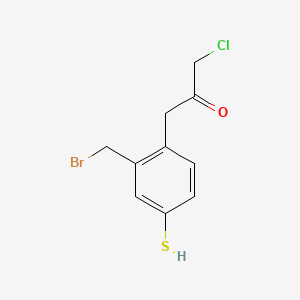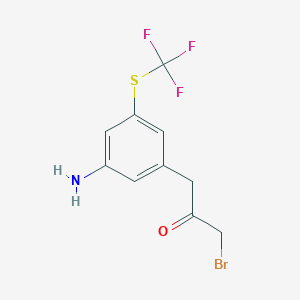
1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a chemical compound with a unique structure that includes an amino group, a trifluoromethylthio group, and a bromopropanone moiety
Métodos De Preparación
The synthesis of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multiple steps. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency.
Análisis De Reacciones Químicas
1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromopropanone moiety.
Substitution: The bromine atom can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino group and the trifluoromethylthio group play crucial roles in its reactivity and interactions. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one include:
- 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
- 1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one These compounds share structural similarities but differ in their halogen atoms or other substituents. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C10H9BrF3NOS |
|---|---|
Peso molecular |
328.15 g/mol |
Nombre IUPAC |
1-[3-amino-5-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c11-5-8(16)2-6-1-7(15)4-9(3-6)17-10(12,13)14/h1,3-4H,2,5,15H2 |
Clave InChI |
LWLRYWUPFRRKFN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N)SC(F)(F)F)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


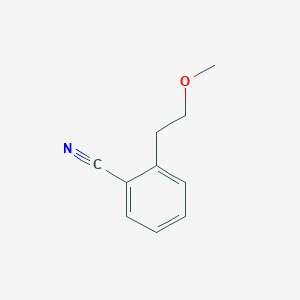
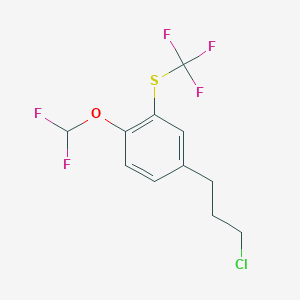
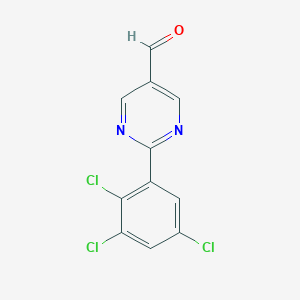
![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)
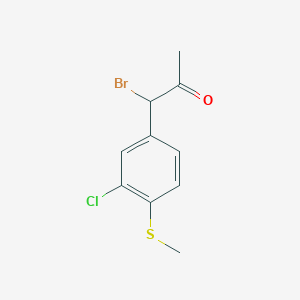
![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)


![1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)
